

Technical Guide: Alr2-IN-2 Inhibition of Aldose Reductase (ALR2)

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Compound of Interest

Compound Name: Alr2-IN-3

Cat. No.: B12395218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic inhibition of Aldose Reductase 2 (ALR2) by the inhibitor Alr2-IN-2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated biological pathways and experimental workflows.

Introduction to Aldose Reductase 2 (ALR2)

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which, under normal physiological conditions, plays a role in osmoregulation and the detoxification of aldehydes. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, depletion of NADPH, and subsequent oxidative stress, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts. As such, ALR2 has emerged as a significant therapeutic target for the development of inhibitors to manage these complications.

Alr2-IN-2: A Rhodanine-Based Inhibitor of ALR2

Alr2-IN-2 is a potent, rhodanine-based inhibitor of ALR2. Rhodanine and its derivatives are a well-established class of compounds that have been extensively investigated for their ALR2 inhibitory activity. These compounds typically act as competitive inhibitors, binding to the active site of the enzyme.

Quantitative Inhibition Data

The inhibitory potency of Alr2-IN-2 has been determined against both rat aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). The selectivity of an inhibitor for ALR2 over ALR1 is a critical parameter, as non-selective inhibition can lead to off-target effects.

Inhibitor	Target Enzyme	IC50 (nM)
Alr2-IN-2	Rat ALR2	22
Alr2-IN-2	Rat ALR1	116

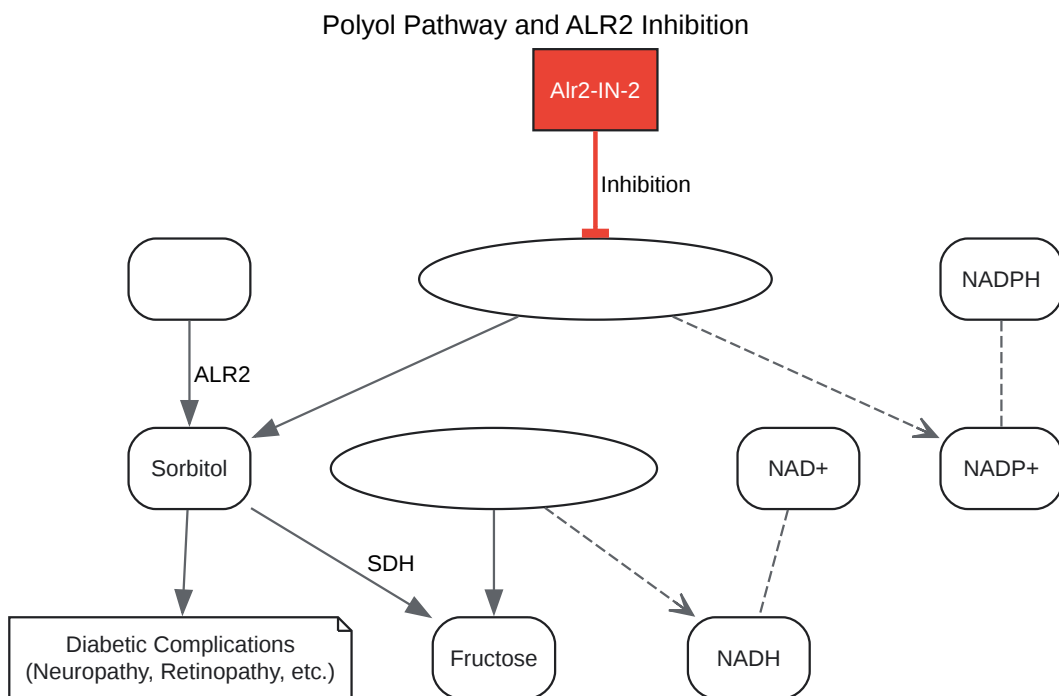
Table 1: Summary of IC50 values for Alr2-IN-2.

Mechanism of Inhibition

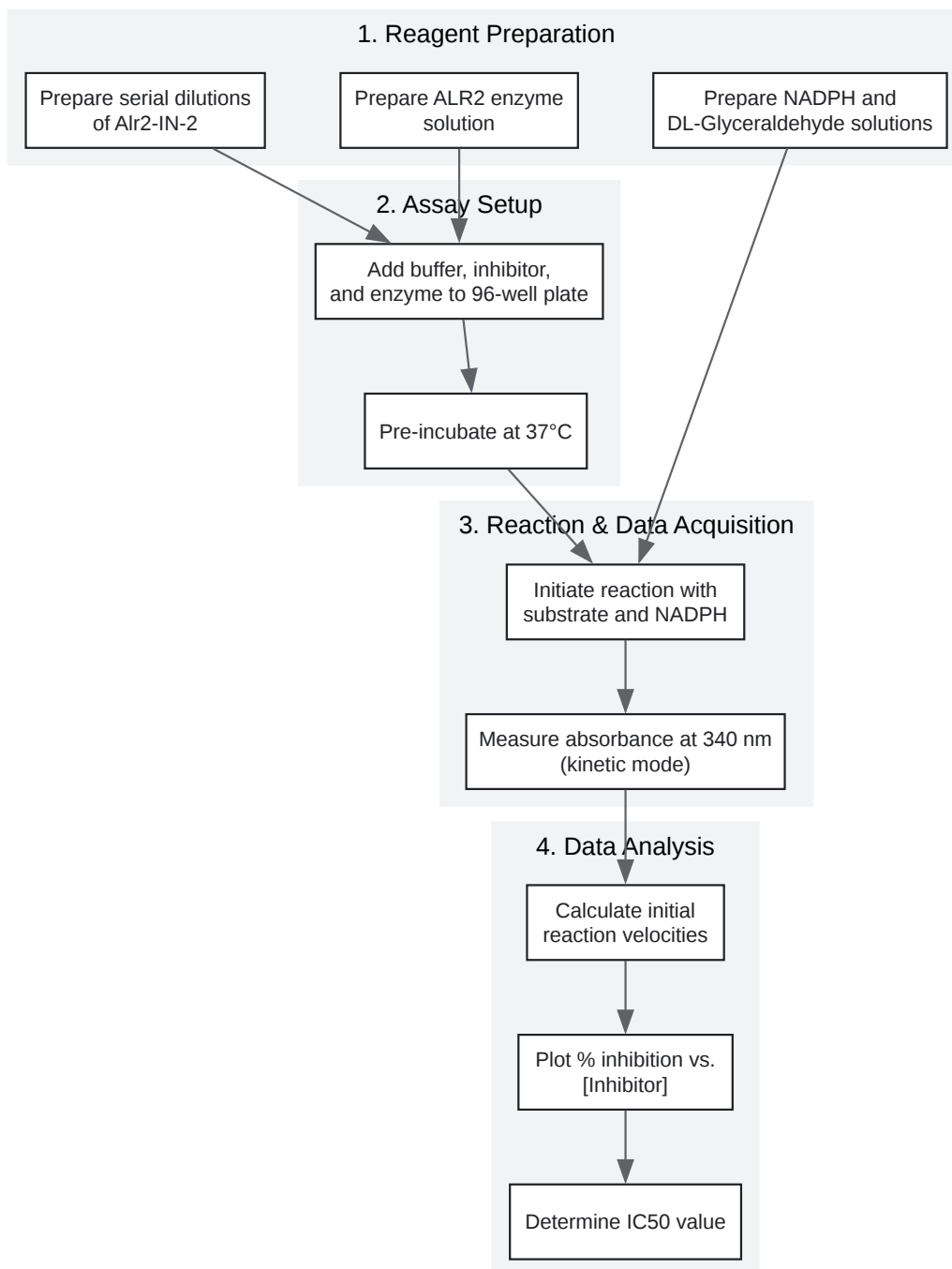
While specific kinetic studies detailing the inhibition type and K_i value for Alr2-IN-2 are not extensively available in the public domain, based on the common mechanism of action for rhodanine-based inhibitors, Alr2-IN-2 is presumed to be a competitive inhibitor of ALR2. This means it likely competes with the substrate (e.g., glucose) for binding to the active site of the enzyme. Studies on other rhodanine derivatives have shown that they establish key interactions with active site residues, such as hydrogen bonding with Tyr48 and His110, thereby blocking substrate access.

Signaling Pathway

The following diagram illustrates the polyol pathway and the role of ALR2.



Experimental Workflow for ALR2 Inhibition Assay

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